BMS-684
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-684 involves multiple steps, including the formation of the core quinoline structure and subsequent functionalization to introduce the benzhydrylpiperazine moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
BMS-684 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and piperazine moieties .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include various organic solvents, acids, and bases . Reaction conditions are typically controlled to maintain the integrity of the compound and achieve the desired transformations .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which may enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
BMS-684 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways
Biology: Employed in research to understand T-cell activation and immune response modulation
Medicine: Investigated for its potential antitumor activity and its role in immune-related disease treatment
Industry: Utilized in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Wirkmechanismus
BMS-684 exerts its effects by selectively inhibiting diacylglycerol kinase alpha, which is involved in the metabolism of diacylglycerol to phosphatidic acid . This inhibition leads to the activation of T-cells and modulation of immune responses, making it a promising candidate for cancer immunotherapy . The molecular targets and pathways involved include the diacylglycerol kinase alpha enzyme and associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMS-502: A dual inhibitor of diacylglycerol kinase alpha and zeta, structurally related to BMS-684
Other DGKα Inhibitors: Various other inhibitors targeting diacylglycerol kinase alpha with different selectivity and potency profiles
Uniqueness
This compound is unique due to its high selectivity and potency for diacylglycerol kinase alpha, with minimal activity against other diacylglycerol kinase isoforms . This specificity makes it a valuable tool for studying the role of diacylglycerol kinase alpha in cellular processes and for developing targeted therapies .
Eigenschaften
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.